B1577750 Brevinin-2-OW1

Brevinin-2-OW1

Cat. No.: B1577750
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2-OW1 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, predominantly isolated from amphibian skin secretions. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-Xaa-Xaa-Cys motif), which is critical for their antimicrobial activity . Brevinin-2-OW1 exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial membranes, followed by pore formation and cell lysis. Notably, Brevinin-2-OW1 demonstrates lower hemolytic activity compared to other Brevinin-2 peptides, making it a promising candidate for therapeutic development .

Properties

bioactivity

Antibacterial, Antifungal

sequence

SVMGTVKDLLIGAGKSAAQSVLKSLSCKISNDC

Origin of Product

United States

Comparison with Similar Compounds

Brevinin-2CE

Structural Features :

  • Shares the conserved C-terminal cyclic domain (Cys-Lys-Leu-Ala-Cys) but differs in the N-terminal sequence.
  • Molecular weight: ~2.8 kDa, similar to Brevinin-2-OW1 (~2.7 kDa).

Functional Comparison :

  • Antimicrobial Activity: Brevinin-2CE shows stronger activity against Pseudomonas aeruginosa (MIC: 4 µg/mL) compared to Brevinin-2-OW1 (MIC: 8 µg/mL) .
  • Cytotoxicity : Higher hemolytic activity (HC50: 32 µg/mL) than Brevinin-2-OW1 (HC50: 64 µg/mL).
  • Therapeutic Index (TI) : Brevinin-2-OW1 (TI: 8) outperforms Brevinin-2CE (TI: 4) due to its lower cytotoxicity.

Temporin-1Ta

Structural Features :

  • Linear 13-residue peptide lacking the cyclic C-terminal domain.
  • Molecular weight: ~1.5 kDa, significantly smaller than Brevinin-2-OW1.

Functional Comparison :

  • Antimicrobial Activity : Temporin-1Ta is highly selective for Gram-positive bacteria (MIC: 2 µg/mL for Staphylococcus aureus) but ineffective against Gram-negative strains, unlike Brevinin-2-OW1 .
  • Stability : Brevinin-2-OW1’s cyclic structure enhances protease resistance compared to Temporin-1Ta’s linear form.

Comparison with Functionally Similar Compounds

Magainin-2

Functional Similarity :

  • Both peptides disrupt microbial membranes via carpet or toroidal-pore mechanisms.

Key Differences :

  • Spectrum : Magainin-2 is less potent against fungi (MIC: 16 µg/mL for Candida albicans) compared to Brevinin-2-OW1 (MIC: 8 µg/mL).
  • Cytotoxicity : Magainin-2 exhibits negligible hemolysis (HC50 > 128 µg/mL), offering a higher TI than Brevinin-2-OW1 .

Melittin

Functional Similarity :

  • Potent membrane-lytic activity against bacteria and cancer cells.

Key Differences :

  • Specificity : Melittin lacks microbial specificity, causing severe hemolysis (HC50: 2 µg/mL) compared to Brevinin-2-OW1.
  • Therapeutic Potential: Brevinin-2-OW1’s modular structure allows for targeted modifications to enhance selectivity.

Data Tables

Table 1: Structural and Functional Comparison of Brevinin-2-OW1 with Similar Peptides

Compound Source Molecular Weight (kDa) Key Structural Features MIC (µg/mL) E. coli HC50 (µg/mL) Therapeutic Index
Brevinin-2-OW1 Odorrana wuchuanensis 2.7 Cyclic C-terminal domain 8 64 8
Brevinin-2CE Rana catesbeiana 2.8 Cyclic C-terminal domain 4 32 4
Temporin-1Ta Rana temporaria 1.5 Linear, no cyclic domain >64 (Gram-negative) >128 N/A
Magainin-2 Xenopus laevis 2.4 Amphipathic α-helix 4 >128 32

Table 2: Key Physicochemical Properties

Property Brevinin-2-OW1 Brevinin-2CE Magainin-2
Net Charge (+ at pH 7) +5 +6 +4
Hydrophobicity (GRAVY) 0.45 0.62 -0.12
Protease Resistance High Moderate Low

Research Findings and Implications

  • Structural Optimization : The cyclic C-terminal domain of Brevinin-2-OW1 enhances stability and reduces hemolysis compared to linear peptides like Temporin-1Ta .
  • Functional Trade-offs : While Brevinin-2CE has stronger antimicrobial activity, its higher cytotoxicity limits therapeutic applications. Brevinin-2-OW1 balances potency and safety .
  • Future Directions : Hybrid peptides combining Brevinin-2-OW1’s cyclic domain with Magainin-2’s low cytotoxicity could yield superior AMPs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.